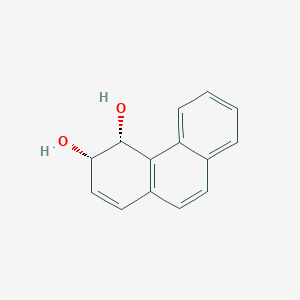
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antioxidant Properties
The presence of hydroxyl groups in (3S,4R)-3,4-dihydrophenanthrene-3,4-diol enhances its ability to act as an antioxidant. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress within biological systems. This property makes it a candidate for therapeutic applications aimed at combating oxidative stress-related diseases .
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit anticancer properties. The compound may interact with cellular pathways involved in cancer progression, potentially leading to the development of new anticancer agents . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.
Molecular Interactions
Understanding the interactions of this compound with biological macromolecules such as proteins and DNA is crucial for its pharmacological evaluation. Techniques like molecular docking and high-throughput screening are employed to study these interactions . Such studies can provide insights into how this compound might influence various biological responses.
Environmental Applications
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
this compound has been identified as an intermediate in the microbial degradation of phenanthrene by certain bacteria strains. For instance, research demonstrated that specific strains could degrade over 98% of phenanthrene within four days, utilizing this compound as a key intermediate . This indicates the potential application of this compound in bioremediation processes aimed at detoxifying environments contaminated with PAHs.
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
Clé InChI |
FOTICWSJABVKPW-JSGCOSHPSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















